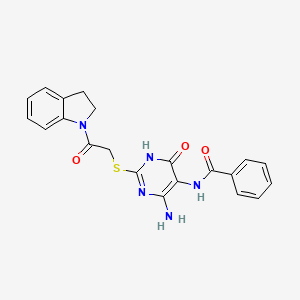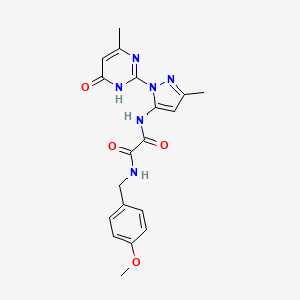
N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, commonly known as MPT0B392, is a small-molecule compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been shown to exhibit promising anti-cancer properties.
Scientific Research Applications
Metabolic Pathways and Biochemical Interactions
Research into nicotinamide derivatives, including compounds structurally related to N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, has shown significant biochemical interactions and metabolic pathways. Nicotinamide N-methyltransferase (NNMT) is a key enzyme that catalyzes the N-methylation of nicotinamide, pyridines, and other analogues using S-adenosyl-l-methionine as the methyl donor, playing a significant role in the regulation of metabolic pathways. Overexpression of NNMT has been implicated in several kinds of cancers, highlighting its potential as a molecular target for cancer therapy (Peng et al., 2011).
Therapeutic Potential
1-Methylnicotinamide (MNA), a derivative of nicotinamide, has been studied for its therapeutic potential against acute gastric lesions induced by stress. This research suggests that MNA exerts potent gastroprotection through mechanisms involving the cooperative action of prostacyclin and CGRP in preservation of microvascular flow, antioxidizing enzyme SOD activity, and reduction in lipid peroxidation (Brzozowski et al., 2008).
Role in Disease
Nicotinamide N-methyltransferase (NNMT) has also been found to regulate hepatic nutrient metabolism through Sirt1 protein stabilization. This regulation suggests a link between NNMT activity, nicotinamide metabolism, and broader metabolic diseases, pointing to the potential for NNMT as a therapeutic target in conditions such as obesity, diabetes, and cancer (Hong et al., 2015).
Toxicological Aspects
N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, has been identified as a uremic toxin. This recognition is critical in the context of chronic kidney disease, where the accumulation of such metabolites due to impaired renal function can contribute to disease pathology (Rutkowski et al., 2003).
properties
IUPAC Name |
N-(4-methylpyridin-3-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-4-7-19-11-16(13)21-18(22)15-2-3-17(20-10-15)24-12-14-5-8-23-9-6-14/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDUZLRLLBRODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2731133.png)




![3-(3-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2731142.png)
![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2731144.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2731145.png)
![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one](/img/structure/B2731146.png)


![N-[5-[4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]-3-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2731150.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2731151.png)
